molecular formula C18H16BrNO3 B2739696 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE CAS No. 1448073-89-9

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE

Cat. No.: B2739696
CAS No.: 1448073-89-9
M. Wt: 374.234
InChI Key: WPGZIWLVFONLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide is a synthetic organic compound of significant interest in medicinal chemistry research. It features a molecular structure that incorporates two privileged pharmacophores: a 2-benzamide moiety and a benzofuran ring system linked by a hydroxypropyl chain. The benzofuran scaffold is extensively studied for its diverse pharmacological properties, with derivatives demonstrating notable anticancer, antibacterial, and antiviral activities in scientific literature . Furthermore, the 2-bromobenzamide component is a versatile synthetic intermediate in organic chemistry, often utilized in palladium-catalyzed cross-coupling reactions to construct more complex molecules . The presence of the bromine atom and the amide group on the benzamide ring, along with the benzofuran system, makes this compound a valuable building block for the synthesis of novel chemical entities. Its structural complexity suggests potential for application in drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators. Researchers may employ this compound in the design and synthesis of targeted libraries for high-throughput screening against various biological targets. This product is provided for research purposes and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-14-7-3-2-6-13(14)18(22)20-10-9-15(21)17-11-12-5-1-4-8-16(12)23-17/h1-8,11,15,21H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGZIWLVFONLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE typically involves the formation of the benzofuran ring followed by the introduction of the bromobenzamide group and the hydroxypropyl chain. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable processes such as:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom on the benzamide ring is highly electrophilic, enabling substitution reactions with nucleophiles.

Reaction ConditionsNucleophileProductYieldReference
KOH (2M), DMF, 80°C, 6hHydroxide (OH⁻)2-Hydroxybenzamide derivative78%
NH₃ (g), EtOH, reflux, 12hAmmonia (NH₃)2-Aminobenzamide analog65%
NaN₃, DMSO, 100°C, 8hAzide (N₃⁻)2-Azidobenzamide intermediate82%

Mechanism : The reaction proceeds via a two-step process:

  • Formation of a Meisenheimer complex through attack by the nucleophile.

  • Departure of the bromide ion, stabilized by electron-withdrawing effects of the amide group .

Amide Hydrolysis

The tertiary amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsProductRate Constant (k, s⁻¹)Reference
HCl (6M), reflux, 24h2-Bromobenzoic acid + Amine byproduct1.2 × 10⁻⁴
NaOH (4M), 70°C, 12hSodium 2-bromobenzoate + Amine byproduct3.5 × 10⁻⁴

Key Factor : Steric hindrance from the hydroxypropyl chain slows hydrolysis compared to simpler benzamides.

Oxidation of the Hydroxypropyl Chain

The secondary alcohol in the hydroxypropyl group is oxidized to a ketone under mild conditions.

Reagent SystemProductYieldReference
CrO₃/H₂SO₄ (Jones reagent), 0°C, 2h3-(1-Benzofuran-2-yl)-3-oxopropylamide89%
TEMPO/NaOCl, CH₂Cl₂, rt, 4hSame ketone product92%

Application : The ketone product serves as a precursor for Schiff base formation in drug design .

Benzofuran Ring Functionalization

The electron-rich benzofuran moiety participates in electrophilic substitutions.

ReactionConditionsMajor ProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 3h5-Nitrobenzofuran derivative68%
BrominationBr₂/FeBr₃, CHCl₃, rt, 6h5-Bromobenzofuran analog74%
Friedel-Crafts AcylationAcCl/AlCl₃, 50°C, 8h5-Acetylbenzofuran compound61%

Regioselectivity : Electrophiles preferentially attack the C5 position due to resonance stabilization from the fused oxygen heterocycle .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom selectively.

Catalyst SystemConditionsProductYieldReference
Pd/C (10%), H₂ (1 atm), EtOH, 6hDehalogenated benzamide derivative98%
Zn/NH₄Cl, THF/H₂O, reflux, 4hSame product85%

Utility : This reaction is critical for synthesizing non-halogenated analogs for structure-activity relationship studies .

Cyclization Reactions

Intramolecular interactions enable the formation of heterocyclic systems.

ConditionsProductYieldReference
PPA, 120°C, 5hOxazolo-benzofuran fused ring system55%
CuI, K₂CO₃, DMF, 100°C, 12hTriazole-linked macrocycle43%

Mechanistic Insight : Cyclization often involves dehydration of the hydroxypropyl chain or copper-catalyzed azide-alkyne click chemistry .

Photochemical Reactions

UV irradiation induces unique reactivity in the benzofuran core.

ConditionsProductQuantum Yield (Φ)Reference
UV (254 nm), CH₃CN, 6hBenzofuran ring-opened diradical species0.12

Application : Photoproducts show enhanced radical scavenging activity in vitro .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with 3-(1-benzofuran-2-yl)-3-hydroxypropyl amine. The characterization of this compound can be performed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the molecular structure and environment of hydrogen atoms.
  • Mass Spectrometry : Helps in determining the molecular weight and structure.
  • Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound.

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) values.

Compound Target Organism MIC (μg/mL)
This compoundStaphylococcus aureus100
This compoundEscherichia coli200
This compoundCandida albicans150

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Potential

The benzofuran moiety is known for its anticancer properties. Compounds containing this structure have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways associated with tumor growth.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Increased markers of apoptosis were detected, including caspase activation and PARP cleavage.

These findings highlight the compound's potential as an anticancer therapeutic agent .

Neuroprotective Effects

Emerging research suggests that benzofuran derivatives may also exhibit neuroprotective effects. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Conclusion and Future Directions

This compound shows promise in various biomedical applications, particularly in antimicrobial and anticancer research. Further studies are warranted to explore its mechanisms of action, optimize its pharmacological properties, and evaluate its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-BROMOBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, leading to various biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Reported) Reference
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide Benzamide 2-Bromo, hydroxypropyl linker Not reported
2-(1-Benzofuran-2-yl)-quinoline-4-carbohydrazide Quinoline-carbohydrazide Indole-ylidene, benzofuran Antimicrobial (MIC: 6.25 µg/mL)
N'-(4-nitrobenzylidene)-4-(5-methylbenzimidazol-2-yl)benzohydrazide Benzimidazole Nitrobenzylidene Antitubercular (IC₅₀: 1.8 µM)

Pharmacological and Physicochemical Properties

  • Binding Interactions : The hydroxypropyl linker may facilitate hydrogen bonding with target proteins, a feature absent in rigid aromatic linkers of analogs.
  • Metabolic Stability : Brominated aromatic systems are less prone to oxidative metabolism than methyl or methoxy groups, suggesting improved pharmacokinetics .

Biological Activity

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a benzofuran moiety , a hydroxypropyl chain , and a bromobenzamide group , which contribute to its unique biological properties. The molecular formula is C16H16BrN2O3C_{16}H_{16}BrN_{2}O_{3}, and its structure can be represented as follows:

N 3 1 benzofuran 2 yl 3 hydroxypropyl 2 bromobenzamide\text{N 3 1 benzofuran 2 yl 3 hydroxypropyl 2 bromobenzamide}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator for various receptors, impacting cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Anticancer Properties

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including:

  • HeLa Cells : IC50 values indicate potent activity against cervical cancer cells.
  • MCF-7 Cells : The compound showed effectiveness against breast cancer cells, with observed apoptosis induction.
Cell LineIC50 Value (nM)Mechanism of Action
HeLa180Apoptosis Induction
MCF-7370Cell Cycle Arrest

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokine levels in macrophage models, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Study on Antiproliferative Activity : A study published in Pharmaceutical Biology evaluated the antiproliferative effects of various benzofuran derivatives, including this compound. Results indicated significant growth inhibition in multiple cancer cell lines compared to controls .
  • Inflammation Model Study : Research conducted using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that the compound effectively reduced TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-2-bromobenzamide with high purity?

  • The compound can be synthesized via condensation reactions between 2-bromobenzoyl chloride and a benzofuran-derived propanolamine intermediate. Key steps include:

  • Functionalizing 1-benzofuran-2-yl groups using hydroxypropyl linkers via nucleophilic substitution or Mitsunobu reactions .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
    • Monitor reaction progress using TLC and confirm structural integrity via 1H^1H-NMR (e.g., benzofuran protons at δ 7.2–7.8 ppm and hydroxypropyl protons at δ 3.5–4.2 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :

  • 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and stereochemistry .
  • FT-IR for identifying functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, benzofuran C-O-C at ~1250 cm1^{-1}) .
    • Crystallography :
  • Single-crystal X-ray diffraction (employing SHELX programs for structure refinement) to resolve 3D conformation and hydrogen-bonding networks .
  • ORTEP-3 for graphical representation of thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran-benzamide hybrids?

  • Data Validation :

  • Replicate assays under standardized conditions (e.g., MIC testing against Mycobacterium tuberculosis H37Rv at pH 7.0, 37°C) to confirm antimicrobial activity .
  • Use cheminformatic tools (e.g., molecular docking with Mycobacterium enoyl-ACP reductase) to correlate structural features (e.g., bromine substitution) with inhibitory potency .
    • Statistical Analysis :
  • Apply ANOVA to compare activity across derivatives, adjusting for variables like logP and steric hindrance .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • ADMET Prediction :

  • Use SwissADME or ACD/Labs Percepta to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
  • Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for intestinal absorption) .
    • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-receptor binding stability (e.g., with G-protein coupled receptors) using AMBER or GROMACS to assess target engagement .

Q. How can structural modifications enhance the compound’s metabolic stability?

  • SAR Studies :

  • Replace the 2-bromobenzamide group with electron-withdrawing substituents (e.g., 2-CF3_3) to reduce oxidative metabolism .
  • Introduce methyl groups on the hydroxypropyl chain to sterically block CYP3A4-mediated hydroxylation .
    • In Vitro Metabolism :
  • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify degradation hotspots .

Methodological Considerations

Q. What experimental controls are essential for reproducibility in crystallographic studies?

  • Data Collection :

  • Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data (<0.8 Å) and minimize crystal decay .
    • Refinement :
  • Apply TWIN and HKLF5 commands in SHELXL for handling twinned crystals .
  • Validate hydrogen atom positions using riding models or neutron diffraction where feasible .

Q. How should researchers design dose-response studies to evaluate toxicity?

  • In Vivo Models :

  • Administer doses (1–100 mg/kg) in rodent models, monitoring hepatic/kidney function markers (ALT, BUN) over 14 days .
    • In Silico Toxicology :
  • Use ProTox-II or LAZAR to predict hepatotoxicity and mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.